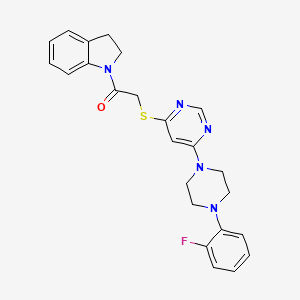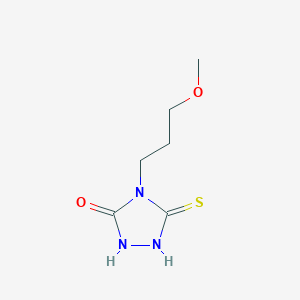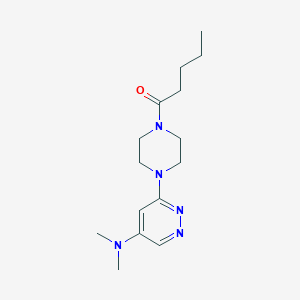
2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a fluorophenyl group, a piperazine ring, a pyrimidine ring, a thioether group, an indolinyl group, and an ethanone group. These groups contribute to the compound’s properties and potential biological activities.Aplicaciones Científicas De Investigación
DNA Interaction and Biological Staining
Compounds related to Hoechst 33258, a well-known DNA minor groove binder, demonstrate significant interest due to their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives are used for fluorescent DNA staining, useful in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values. Their applications extend to radioprotectors and topoisomerase inhibitors, indicating a potential for rational drug design and investigation into the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Metabolism and Clinical Applications
The metabolism and clinical application of arylpiperazine derivatives, primarily used for treating depression, psychosis, or anxiety, highlight the extensive pre-systemic and systemic metabolism these compounds undergo. Understanding the metabolism pathways, including CYP3A4-dependent N-dealkylation, offers insights into the design of compounds with optimized pharmacokinetic profiles. These findings can be crucial for developing new drugs with minimized side effects (Caccia, 2007).
Ethnobotanical Properties and Phytochemistry
Research on the ethnobotanical properties and phytochemistry of unexplored plants, such as Ehretia laevis, demonstrates the importance of natural compounds in medicinal chemistry. Studies on such plants reveal a vast range of chemicals with therapeutic properties, indicating potential areas for the development of novel drugs based on natural product chemistry (Thakre Rushikesh et al., 2016).
Antidiabetic Drug Development
The review on DPP IV inhibitors for treating type 2 diabetes mellitus (T2DM) showcases the significance of designing inhibitors that prevent GLP-1 and GIP degradation. This research area is vibrant with opportunities for discovering new molecules that could offer better therapeutic profiles for managing T2DM, emphasizing the role of enzyme inhibition in drug development (Mendieta, Tarragó, & Giralt, 2011).
Tuberculosis Treatment
The development of Macozinone for TB treatment underlines the ongoing need for new drugs to combat tuberculosis, especially in the face of drug-resistant strains. Research into compounds like Macozinone offers hope for more effective TB drug regimens, showcasing the importance of targeting specific biochemical pathways in the pathogen, Mycobacterium tuberculosis (Makarov & Mikušová, 2020).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this compound is not intended for human or veterinary use.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c25-19-6-2-4-8-21(19)28-11-13-29(14-12-28)22-15-23(27-17-26-22)32-16-24(31)30-10-9-18-5-1-3-7-20(18)30/h1-8,15,17H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVOTDZREZGLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2810560.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2810561.png)

![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)
![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)



![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2810580.png)
![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)

